molecular formula C13H17F3N4O2 B12262415 N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12262415
M. Wt: 318.29 g/mol
InChI Key: ZYKYQRFIAICVMI-UHFFFAOYSA-N
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Description

N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety

Properties

Molecular Formula

C13H17F3N4O2

Molecular Weight

318.29 g/mol

IUPAC Name

N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H17F3N4O2/c14-13(15,16)12-19-18-10(22-12)7-20-5-1-2-9(6-20)17-11(21)8-3-4-8/h8-9H,1-7H2,(H,17,21)

InChI Key

ZYKYQRFIAICVMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=NN=C(O2)C(F)(F)F)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a trifluoromethyl-substituted carboxylic acid under dehydrating conditions.

    Attachment of the piperidine moiety: The oxadiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Cyclopropanecarboxamide formation: Finally, the piperidine-oxadiazole intermediate is coupled with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond.

    Substitution: The trifluoromethyl group and the oxadiazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a piperidine N-oxide, while reduction could produce a secondary amine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for use in advanced materials, such as polymers and coatings.

    Biological Research: It can serve as a probe for studying biological pathways involving the piperidine and oxadiazole moieties.

Mechanism of Action

The mechanism of action of N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)piperidine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(1-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide: Similar structure but with a thiadiazole ring.

Uniqueness

N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)cyclopropanecarboxamide is unique due to the presence of the oxadiazole ring, which imparts different electronic and steric properties compared to similar compounds with thiadiazole rings. This can result in different biological activities and applications.

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